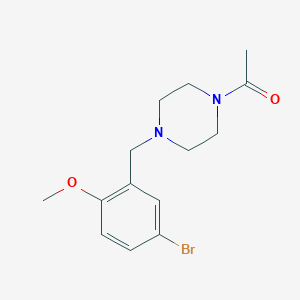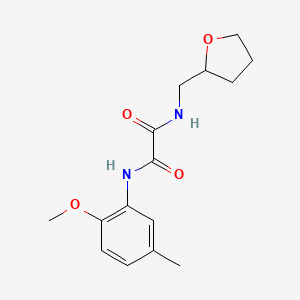![molecular formula C22H25N3O3 B5123697 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)
4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. This compound is a piperidine derivative that contains an oxadiazole ring and a benzyl ether moiety, which makes it an interesting target for synthesis and research.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to interact with GABA and glutamate receptors, which are important targets for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine are complex and depend on the specific biological system being studied. However, some of the reported effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the enhancement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments include its relatively simple synthesis, its diverse biological activities, and its potential as a drug candidate. However, some of the limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many possible future directions for the research and development of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. Some of these include:
1. Further investigation of its mechanism of action and specific molecular targets in the brain.
2. Synthesis of analogs with improved solubility and selectivity.
3. In vivo studies to evaluate its efficacy and safety in animal models of neurological disorders.
4. Development of formulations for oral or intravenous administration.
5. Investigation of its potential as a tool compound for studying the role of neurotransmitter systems in the brain.
Conclusion
In conclusion, 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a promising chemical compound with diverse biological activities and potential applications in various fields. Its synthesis is relatively simple, and its mechanism of action is still being investigated. Further research is needed to fully understand its potential as a drug candidate for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate to obtain the corresponding hydrazide. This intermediate is then reacted with 2-(benzyloxy)acetaldehyde and ammonium acetate to yield the desired product. The synthesis of this compound has been reported in the literature, and it is considered to be a straightforward and efficient method.
Applications De Recherche Scientifique
The scientific research application of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is diverse and promising. This compound has been reported to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Moreover, it has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-phenylmethoxypiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-26-19-9-7-18(8-10-19)22-23-21(28-24-22)15-25-13-11-20(12-14-25)27-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJCBOTVWIJLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-di-tert-butyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5123618.png)
![N-(4-isopropylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5123626.png)
![3-chloro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5123629.png)
![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)
![6-{[(4-methoxyphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5123683.png)



![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)